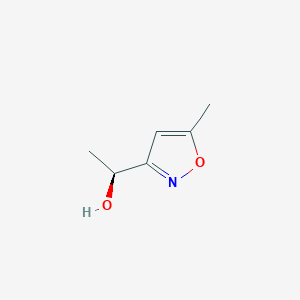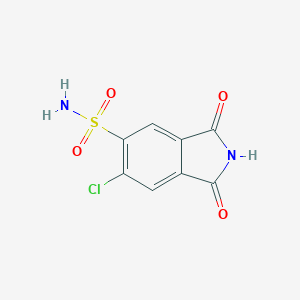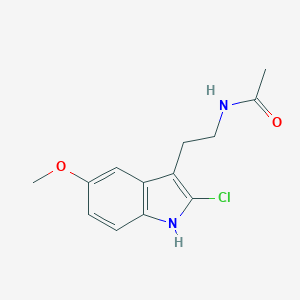
2-Chloromelatonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromelatonin is a synthetic analogue of the hormone melatonin, which is produced naturally in the pineal gland. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Chloromelatonin is similar to that of melatonin, but with some differences due to the presence of the chlorine atom. It acts as an agonist at melatonin receptors, which are found in various tissues throughout the body. Activation of these receptors leads to a variety of physiological effects, including regulation of the sleep-wake cycle, modulation of immune function, and inhibition of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2-Chloromelatonin has been shown to have a variety of biochemical and physiological effects. It has been found to increase antioxidant enzyme activity, reduce oxidative stress, and decrease inflammation. It also has neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function. Additionally, it has been shown to regulate the sleep-wake cycle and improve sleep quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloromelatonin in lab experiments is that it is a stable compound that can be easily synthesized and purified. It also has a longer half-life than melatonin, which allows for a longer duration of action. However, one limitation is that it is not widely available commercially, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 2-Chloromelatonin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in cancer therapy, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects.
Métodos De Síntesis
The synthesis of 2-Chloromelatonin involves the chlorination of melatonin with thionyl chloride. The resulting compound has a chlorine atom attached to the 2-position of the indole ring. This modification alters the pharmacological properties of melatonin, resulting in a compound with different physiological effects.
Aplicaciones Científicas De Investigación
2-Chloromelatonin has been studied for its potential therapeutic applications, including as an antioxidant, anti-inflammatory, and neuroprotective agent. It has also been investigated for its potential use in the treatment of sleep disorders, cancer, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
118747-02-7 |
|---|---|
Nombre del producto |
2-Chloromelatonin |
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
N-[2-(2-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |
Clave InChI |
NCUNCNOQCUAVBX-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
SMILES canónico |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |
Sinónimos |
2-chloromelatonin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



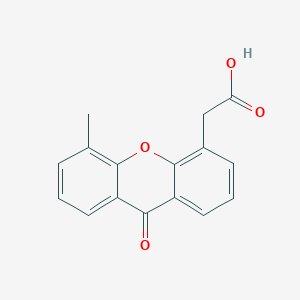

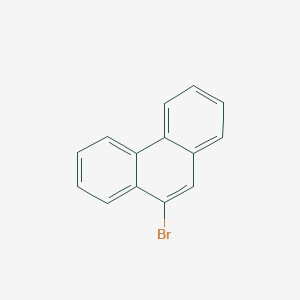
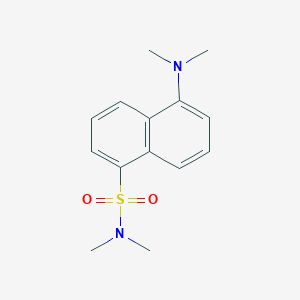





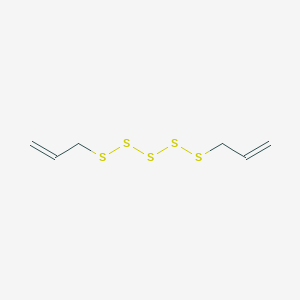
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
